N-methyl-1-(3-nitrophenyl)methanamine

Process Chemistry Reductive Amination Nitroarene Reduction

N-Methyl-1-(3-nitrophenyl)methanamine (CAS 19499-61-7), also known as N-methyl-3-nitrobenzylamine or (3-nitrobenzyl)methylamine, is a secondary amine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. The compound features a meta-nitro substituted phenyl ring and an N-methylamino side chain, characteristics that define its role as a versatile intermediate in pharmaceutical, agrochemical, and dyestuff synthesis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 19499-61-7
Cat. No. B099359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(3-nitrophenyl)methanamine
CAS19499-61-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3
InChIKeyNTPAPKLGADEFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(3-nitrophenyl)methanamine (CAS 19499-61-7): A Nitroaromatic Secondary Amine Intermediate


N-Methyl-1-(3-nitrophenyl)methanamine (CAS 19499-61-7), also known as N-methyl-3-nitrobenzylamine or (3-nitrobenzyl)methylamine, is a secondary amine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. The compound features a meta-nitro substituted phenyl ring and an N-methylamino side chain, characteristics that define its role as a versatile intermediate in pharmaceutical, agrochemical, and dyestuff synthesis . Its molecular architecture includes one hydrogen bond donor and three hydrogen bond acceptors, with a calculated XLogP3 of 1.5, indicating moderate lipophilicity suitable for organic synthesis applications [1].

Why N-Methyl-1-(3-nitrophenyl)methanamine Cannot Be Substituted with Non-methylated or Para-Nitro Analogs


Substituting N-methyl-1-(3-nitrophenyl)methanamine with structurally adjacent analogs introduces critical divergences in synthetic feasibility, downstream reactivity, and physicochemical handling. First, the N-methyl substitution distinguishes this secondary amine from its primary amine counterpart (3-nitrobenzylamine, CAS 7409-18-9), fundamentally altering its nucleophilicity, steric profile, and suitability for specific alkylation or coupling reactions . Second, the meta-nitro regiochemistry is non-interchangeable with para-nitro isomers; patent evidence demonstrates that shifting the nitro substituent from the meta- to para-position abolishes fungicidal activity in N-substituted benzylamine derivatives [1]. Third, the compound's physicochemical identity—existing as an oil at ambient temperature requiring storage under inert gas (argon/nitrogen) at 2–8 °C—imposes handling constraints not shared by hydrochloride salts of primary amine analogs, which are crystalline solids with less stringent atmospheric protection requirements . These differences mean that procurement decisions based solely on nitrobenzylamine scaffold similarity without precise specification will yield materials unsuitable for the intended synthetic route, potentially introducing side reactions or requiring complete re-optimization of reaction conditions.

N-Methyl-1-(3-nitrophenyl)methanamine: Quantitative Differentiation Evidence for Scientific Procurement


Process Safety: Borane-tert-Butylamine vs. Sodium Borohydride Reductive Amination Outcome

During process development for methyl(3-nitrobenzyl)amine, a direct head-to-head comparison of reductive amination conditions revealed that sodium borohydride-mediated reduction of the imine intermediate generated from 3-nitrobenzaldehyde and methylamine caused partial reduction of the aromatic nitro group, producing potentially hazardous azo- and azoxy-containing byproducts [1]. In contrast, substitution with borane-tert-butylamine activated by methanesulfonic acid yielded the target compound without detectable nitro group reduction [1]. This safety-critical finding directly informs procurement: end-users requiring bulk synthesis or process scale-up cannot interchange reducing agents without incurring distinct hazard profiles, and suppliers offering material synthesized via NaBH₄ routes may contain trace byproducts absent from material produced via borane-tert-butylamine conditions.

Process Chemistry Reductive Amination Nitroarene Reduction Safety Assessment

Physical Form Differentiation: Oil vs. Crystalline Hydrochloride Salt

N-Methyl-1-(3-nitrophenyl)methanamine (free base) exists as an oil or yellow oily liquid at ambient temperature . This contrasts directly with its structurally related primary amine analog, 3-nitrobenzylamine hydrochloride (CAS 26177-43-5), which is a white crystalline powder solid . The free base oil form requires storage under inert atmosphere (argon or nitrogen) at 2–8 °C to prevent degradation , whereas the hydrochloride salt can be stored at ambient temperature in a cool, dry place without inert gas purging . This physical form divergence dictates distinct handling equipment, storage infrastructure, and formulation compatibility.

Physicochemical Properties Formulation Handling Storage Stability

Purity Grade Differentiation Across Commercial Suppliers

Commercial availability of N-methyl-1-(3-nitrophenyl)methanamine spans multiple purity grades with differing analytical validation. Thermo Scientific (Alfa Aesar) offers material at 95% purity , while Thermo Scientific Maybridge supplies 97+% grade , and vendors including Bidepharm, ChemScene, and VWR provide 98% purity specifications . Adamas provides 98%+ purity with NMR validation [1]. The 3% absolute purity differential between 95% and 98% grades corresponds to up to 30 mg of unspecified impurities per gram of material, which may contain residual synthetic byproducts relevant to sensitive downstream applications.

Quality Control Analytical Chemistry Procurement Specification Purity Analysis

Functional Group Architecture: Secondary N-Methylamine vs. Primary Benzylamine Reactivity Divergence

The N-methyl substitution in N-methyl-1-(3-nitrophenyl)methanamine confers a secondary amine character, distinguishing it from the primary amine 3-nitrobenzylamine (CAS 7409-18-9). This substitution alters nucleophilicity and steric accessibility for downstream transformations. While direct kinetic or yield comparison data for this specific compound pair is absent in the open literature, class-level inference from benzylamine derivative chemistry indicates that N-methyl substitution modulates pKa (predicted pKa for target compound: 8.94 ± 0.10 ) and reduces the number of reactive N–H bonds available for acylation, sulfonylation, or reductive alkylation . This architectural difference determines whether the compound serves as a mono-functional or di-functional building block in multi-step synthetic sequences.

Organic Synthesis Chemoselectivity N-Alkylation Intermediate Reactivity

Nitrogen Basicity Modulation: Meta-Nitro Substitution Effect on Amine pKa

The meta-nitro group in N-methyl-1-(3-nitrophenyl)methanamine exerts an electron-withdrawing effect that depresses amine basicity relative to unsubstituted N-methylbenzylamine. The predicted pKa of 8.94 ± 0.10 is approximately 1.5 log units lower than the predicted pKa of N-methylbenzylamine (estimated ~10.5) [1]. This class-level inference indicates that the nitro substituent reduces nitrogen lone pair availability, affecting protonation state at physiological pH and influencing extraction efficiency, salt formation, and chromatographic retention. Meta-substitution preserves a different electronic conjugation profile compared to ortho- or para-nitro isomers, which may impact resonance stabilization of intermediates.

Physical Organic Chemistry Structure-Activity Relationship Electron Withdrawing Group Basicity

N-Methyl-1-(3-nitrophenyl)methanamine: Validated Application Scenarios for Procurement


Preclinical Pharmaceutical API Intermediate: Requiring Controlled Reductive Amination Safety Profile

For process chemistry groups supporting preclinical API development where methyl(3-nitrobenzyl)amine serves as a key intermediate, procurement must prioritize material synthesized or scalable via borane-tert-butylamine/methanesulfonic acid reductive amination rather than sodium borohydride routes. The ACS Organic Process Research & Development study [1] demonstrates that NaBH₄ conditions generate hazardous azo-/azoxy byproducts from partial nitro reduction, whereas borane-tert-butylamine eliminates this risk. End-users developing GMP manufacturing processes for compounds incorporating this benzylamine motif should specify and verify the synthetic route provenance to ensure process safety and impurity profile consistency.

Quantitative Bioanalytical LC-MS/MS Studies Requiring High-Purity Reference Material

For metabolomics, pharmacokinetic, or biomarker quantification studies employing LC-MS/MS, procurement of N-methyl-1-(3-nitrophenyl)methanamine at ≥98% purity with NMR validation [1] is essential. The 3% purity differential between 95% and 98% grades corresponds to up to 30 mg/g of unidentified impurities that may co-elute or ion-suppress in chromatographic separation, compromising quantitative accuracy. Suppliers providing COA documentation with HPLC, MS, and NMR spectra offer traceable analytical quality suitable for method validation and regulatory submission contexts.

Derivatization Chemistry Exploiting Secondary Amine Selectivity

For synthetic chemistry applications requiring mono-functional amine derivatization—such as selective N-alkylation, acylation, or sulfonylation without cross-reactivity at a second N–H site—N-methyl-1-(3-nitrophenyl)methanamine provides architectural specificity as a secondary amine [1]. This contrasts with primary amine analogs (e.g., 3-nitrobenzylamine), which possess two reactive N–H protons and can undergo double derivatization unless stoichiometry is precisely controlled. The predicted pKa of 8.94 further informs optimal pH for amine capture and release in solid-phase extraction or scavenger resin applications.

Agrochemical and Dyestuff Intermediate Synthesis with Cold-Chain Logistics

For industrial-scale procurement in agrochemical or dyestuff intermediate manufacturing, the compound's physical form (oil) and storage requirement (inert gas, 2–8 °C) [1] dictate cold-chain logistics and inert atmosphere handling infrastructure. Procurement managers must account for these requirements when comparing total cost of ownership against alternative intermediates that may be solid hydrochlorides with ambient storage tolerance. The nitro group's meta-position also provides distinct electronic effects in electrophilic aromatic substitution pathways relevant to downstream dye and pigment synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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